molecular formula C18H11Cl2N3O4 B12609343 Benzamide, 2-chloro-N-[4-[(3-chloro-2-pyridinyl)oxy]phenyl]-5-nitro- CAS No. 647852-99-1

Benzamide, 2-chloro-N-[4-[(3-chloro-2-pyridinyl)oxy]phenyl]-5-nitro-

Cat. No.: B12609343
CAS No.: 647852-99-1
M. Wt: 404.2 g/mol
InChI Key: JWYLTOGJYGHKIB-UHFFFAOYSA-N
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Description

The compound Benzamide, 2-chloro-N-[4-[(3-chloro-2-pyridinyl)oxy]phenyl]-5-nitro- (CAS: Not explicitly provided in evidence) is a benzamide derivative characterized by a nitro group at position 5, a chlorine atom at position 2 on the benzamide core, and a substituted phenyl ring linked via an ether bond to a 3-chloro-2-pyridinyl group. For instance, sulfonylurea herbicides like chlorsulfuron () share a benzamide backbone modified with heterocyclic substituents, highlighting the relevance of such structural motifs in pesticide design .

Properties

CAS No.

647852-99-1

Molecular Formula

C18H11Cl2N3O4

Molecular Weight

404.2 g/mol

IUPAC Name

2-chloro-N-[4-(3-chloropyridin-2-yl)oxyphenyl]-5-nitrobenzamide

InChI

InChI=1S/C18H11Cl2N3O4/c19-15-8-5-12(23(25)26)10-14(15)17(24)22-11-3-6-13(7-4-11)27-18-16(20)2-1-9-21-18/h1-10H,(H,22,24)

InChI Key

JWYLTOGJYGHKIB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)OC2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Route Overview

The preparation generally involves the following key steps:

  • Chlorination of Benzamide : The initial step involves chlorinating benzamide to introduce the chloro group at the 2-position. This is often achieved using reagents like phosphorus pentachloride or thionyl chloride under controlled conditions.

  • Nitration : The next step is the nitration of the chlorinated benzamide to introduce the nitro group at the 5-position. This can be accomplished using a mixture of concentrated nitric and sulfuric acids, ensuring that the reaction temperature is maintained to prevent over-nitration.

  • Formation of Ether Linkage : The final step includes coupling the chlorinated and nitrated benzamide with a pyridinyl ether moiety. This is typically done through nucleophilic substitution reactions, where the hydroxyl group from the pyridine reacts with the activated benzamide under basic conditions.

Reaction Conditions

The specific reaction conditions for each step are crucial for optimizing yield and minimizing by-products:

Step Reaction Conditions Key Reagents
Chlorination Room temperature; anhydrous conditions Phosphorus pentachloride or thionyl chloride
Nitration Low temperature (0-5°C); controlled acid addition Concentrated nitric acid, concentrated sulfuric acid
Ether Formation Basic medium; reflux conditions Base (e.g., sodium hydroxide), suitable solvent (e.g., dimethylformamide)

In industrial settings, the synthesis of Benzamide, 2-chloro-N-[4-[(3-chloro-2-pyridinyl)oxy]phenyl]-5-nitro- is often scaled up using continuous flow reactors. These systems allow for better control over reaction parameters such as temperature and pressure, leading to enhanced efficiency and product consistency.

Optimization Techniques

To improve yield and purity in industrial production, several optimization techniques are employed:

  • Continuous Monitoring : Using real-time analytical techniques (e.g., HPLC) to monitor reaction progress.

  • Automated Systems : Implementing automated dosing systems for reagents to maintain stoichiometric ratios.

  • Solvent Selection : Choosing solvents that enhance solubility while minimizing environmental impact.

Benzamide, 2-chloro-N-[4-[(3-chloro-2-pyridinyl)oxy]phenyl]-5-nitro- exhibits various chemical reactivity patterns:

Types of Reactions

The compound can undergo several types of reactions:

  • Oxidation : The nitro group can be further oxidized under strong oxidizing conditions.

  • Reduction : The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

  • Substitution : The chloro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Reaction Type Reagents Used Conditions
Oxidation Potassium permanganate, chromium trioxide Acidic medium
Reduction Hydrogen gas with palladium catalyst Atmospheric pressure
Substitution Nucleophiles (amines, thiols) with base Mild heating

Chemical Reactions Analysis

Types of Reactions

Benzamide, 2-chloro-N-[4-[(3-chloro-2-pyridinyl)oxy]phenyl]-5-nitro- undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: Halogen substitution reactions are common, where the chloro groups can be replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are typical.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can produce a variety of halogenated compounds.

Scientific Research Applications

Benzamide, 2-chloro-N-[4-[(3-chloro-2-pyridinyl)oxy]phenyl]-5-nitro- has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific molecular pathways.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Benzamide, 2-chloro-N-[4-[(3-chloro-2-pyridinyl)oxy]phenyl]-5-nitro- involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved often include signal transduction mechanisms that regulate cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key differences in substituents, molecular weight, and known uses are summarized in Table 1.

Table 1: Structural and Functional Comparison of Benzamide Derivatives

Compound Name CAS No. Substituents (Benzamide Core) Pyridinyl/Phenyl Substituents Molecular Weight Known Applications
Benzamide, 2-chloro-N-[4-[(3-chloro-2-pyridinyl)oxy]phenyl]-5-nitro- N/A* 2-Cl, 5-NO₂ 4-[(3-chloro-2-pyridinyl)oxy]phenyl ~365.7† Not explicitly reported
Benzamide, 2-amino-5-chloro-N-(2-chloro-3-pyridinyl) 149490-11-9 2-NH₂, 5-Cl 2-chloro-3-pyridinyl 282.129 Intermediate in agrochemical synthesis
Benzamide, 2-amino-N-(2-chloro-3-pyridinyl)-5-methyl- 21793-05-5 2-NH₂, 5-CH₃ 2-chloro-3-pyridinyl 261.711 Synthetic intermediate
2-chloro-N-(((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)benzenesulfonamide N/A 2-Cl, sulfonamide 4-methoxy-6-methyl-1,3,5-triazin-2-yl ~364.8† Herbicide (chlorsulfuron)
Benzamide,2-chloro-5-nitro-N-phenyl 22978-25-2 2-Cl, 5-NO₂ Phenyl 260.66 Not explicitly reported

*Notes:

  • †Calculated based on molecular formula (C₁₈H₁₂Cl₂N₃O₄).

Key Comparative Analysis

Substituent Effects on Reactivity and Bioactivity Nitro vs. Amino Groups: The target compound’s 5-nitro group is strongly electron-withdrawing, which may enhance its oxidative stability and interaction with biological targets (e.g., enzyme inhibition) compared to analogs with 5-amino (, MW 282.13) or 5-methyl (, MW 261.71) groups . Nitro-substituted benzamides are often associated with herbicidal activity, as seen in sulfonylurea derivatives like chlorsulfuron . This structural feature is critical in agrochemicals for target specificity.

The nitro group’s presence may necessitate controlled reaction conditions to avoid over-oxidation.

Potential Applications The combination of nitro and chloro substituents suggests utility as a herbicide or insecticide, analogous to chlorsulfuron () or triflumuron (), which inhibit acetolactate synthase or chitin synthesis, respectively . However, the pyridinyloxy moiety could expand its target range compared to triazine-based analogs.

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